molecular formula C22H17FN2S B11552045 2-[(4-fluorobenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-[(4-fluorobenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B11552045
M. Wt: 360.4 g/mol
InChI Key: INCVSECMFQQTGQ-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfanyl group, and a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopenta[b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This is achieved through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the cyclopenta[b]pyridine core.

    Addition of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, often using thiol reagents under basic conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-phenyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
  • 2-{[(4-Methylphenyl)methyl]sulfanyl}-4-phenyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Uniqueness

The presence of the fluorophenyl group in 2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile imparts unique electronic properties, making it distinct from its chlorinated or methylated analogs

Properties

Molecular Formula

C22H17FN2S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H17FN2S/c23-17-11-9-15(10-12-17)14-26-22-19(13-24)21(16-5-2-1-3-6-16)18-7-4-8-20(18)25-22/h1-3,5-6,9-12H,4,7-8,14H2

InChI Key

INCVSECMFQQTGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C3=CC=CC=C3)C#N)SCC4=CC=C(C=C4)F

Origin of Product

United States

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